Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl
Physicochemical characteristics of N,N-Dimethyl-3,4-DMA HCl
An In-depth Technical Guide on the Physicochemical Characteristics of N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (N,N-Dimethyl-3,4-DMA HCl)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dimethyl-3,4-dimethoxyamphetamine hydrochloride (also known as 3,4-Dimethoxydimethylamphetamine hydrochloride) is an analytical reference standard classified as a substituted amphetamine.[1][2][3] Its chemical structure is derived from the phenethylamine (B48288) backbone, common to a wide range of neuroactive compounds.[4] This guide provides a comprehensive overview of its core physicochemical characteristics, established experimental protocols for their determination, and logical workflows for its analytical characterization. This information is intended to support research, forensic applications, and drug development activities.[1]
Chemical Identity and Structure
The defining molecular features of N,N-Dimethyl-3,4-DMA HCl include a phenethylamine core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the phenyl ring, an alpha-methyl group on the ethyl side chain, and two methyl groups on the terminal amine, forming a tertiary amine. The compound is supplied as a hydrochloride salt.
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Formal Name: 3,4-dimethoxy-N,N,α-trimethyl-benzeneethanamine, monohydrochloride[1]
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Synonyms: 3,4-Dimethoxydimethylamphetamine, 3,4-dimethoxy-N,N-DMA[1]
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CAS Number: 70932-19-3[1]
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its biological behavior. The known properties of N,N-Dimethyl-3,4-DMA HCl are summarized below.
General and Physical Properties
The compound is typically supplied as a crystalline solid with a purity of ≥98%.[1]
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₁NO₂ • HCl | [1] |
| Formula Weight | 259.8 g/mol | [1] |
| Formulation | A crystalline solid | [1] |
| Purity | ≥98% | [1] |
Solubility
Solubility data is crucial for preparing solutions for analytical testing or biological assays.
| Solvent | Concentration |
| DMF | 5 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol (B145695) | 5 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
| (Source: Cayman Chemical[1]) |
Spectroscopic Data
Spectroscopic analysis is fundamental to confirming the identity and structure of the molecule.
| Technique | Data | Source |
| UV Spectroscopy (λmax) | 232 nm | [1] |
| SMILES String | COC1=C(OC)C=CC(CC(C)N(C)C)=C1.Cl | [1] |
| InChI Code | InChI=1S/C13H21NO2.ClH/c1-10(14(2)3)8-11-6-7-12(15-4)13(9-11)16-5;/h6-7,9-10H,8H2,1-5H3;1H | [1] |
| InChI Key | GMHCTXAFXBGENV-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of physicochemical data. The following sections describe standard protocols for determining the properties listed above.
Synthesis via Reductive Amination
While various synthetic routes may exist, substituted amphetamines are often synthesized via reductive amination. This process typically involves the reaction of a ketone precursor (in this case, 3,4-dimethoxyphenyl-2-propanone) with a primary or secondary amine (dimethylamine) in the presence of a reducing agent.
General Protocol:
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Reaction Setup: The ketone precursor and dimethylamine (B145610) are dissolved in a suitable solvent (e.g., methanol, ethanol).
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Formation of Imine/Enamine: The ketone and amine react to form an intermediate iminium ion.
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Reduction: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture. This agent selectively reduces the iminium ion to the final tertiary amine.
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Workup and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified, often through column chromatography.
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Salt Formation: The purified free base is dissolved in a solvent like diethyl ether or isopropanol, and a solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.
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Final Product: The resulting solid is collected by filtration and dried to yield N,N-Dimethyl-3,4-DMA as the hydrochloride salt.
Solubility Determination
The solubility values provided are typically determined by preparing saturated solutions.
General Protocol:
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Sample Preparation: An excess amount of N,N-Dimethyl-3,4-DMA HCl is added to a fixed volume of the target solvent (e.g., DMSO, Ethanol) in a vial.
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Equilibration: The mixture is agitated (e.g., using a shaker or vortex mixer) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the result against a calibration curve of known concentrations.
UV-Vis Spectrophotometry
This technique is used to measure the absorbance of ultraviolet and visible light by a sample, providing information about its electronic transitions.
General Protocol:
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Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, typically ethanol or methanol.
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Blank Measurement: The absorbance of the pure solvent is measured across the desired wavelength range (e.g., 200-400 nm) to obtain a baseline or "blank" spectrum.
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Sample Measurement: The absorbance of the sample solution is then measured over the same range.
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Data Analysis: The blank spectrum is subtracted from the sample spectrum. The wavelength(s) at which maximum absorbance occurs (λmax) are identified. For N,N-Dimethyl-3,4-DMA HCl, a λmax of 232 nm has been reported.[1]
Visualizations
Diagrams are provided to illustrate key workflows and relationships relevant to the characterization of N,N-Dimethyl-3,4-DMA HCl.
Caption: Analytical workflow for physicochemical characterization.
Caption: Logical relationships of physicochemical properties.
